2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-Amino-2-oxoacetic Acid) Raltegravir

Descripción general

Descripción

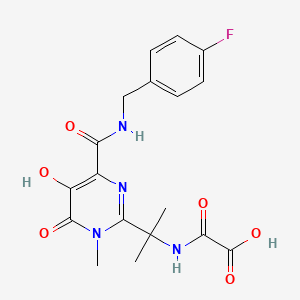

2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-Amino-2-oxoacetic Acid) Raltegravir is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a carbamoyl group, and a dihydropyrimidinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-Amino-2-oxoacetic Acid) Raltegravir typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrimidinone core, followed by the introduction of the fluorophenyl and carbamoyl groups. Common reagents used in these reactions include fluorobenzene, isocyanates, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-Amino-2-oxoacetic Acid) Raltegravir undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Aplicaciones Científicas De Investigación

Structure and Composition

- Molecular Formula: C20H23FN6O6

- Molecular Weight: 406.4 g/mol

- CAS Number: 1064706-98-4

The compound contains a 5-methyl-1,3,4-oxadiazole moiety and an amino acid derivative, which contribute to its biological activity.

Efficacy in Clinical Trials

Raltegravir has been extensively studied in clinical settings. Notable findings include:

- Long-term Efficacy: In a study involving 462 patients treated with Raltegravir for five years, 51% achieved viral loads of less than 50 copies/mL compared to only 22% in the placebo group .

- Safety Profile: The adverse events associated with Raltegravir are generally milder compared to older antiretroviral therapies .

Biochemical Studies

Research has shown that Raltegravir binds to the integrase-DNA complex, preventing the integration process. The binding mechanism involves chelation of divalent metal ions at the integrase active site, which is essential for its enzymatic function .

Comparative Efficacy

| Study | Sample Size | Viral Load < 50 copies/mL (%) | CD4 Count Increase (cells/μL) |

|---|---|---|---|

| Study A (5 years) | 462 | 51% (Raltegravir) vs. 22% (Placebo) | 164 (Raltegravir) vs. 63 (Placebo) |

| Study B (96 weeks) | Varies | Data not specified | Data not specified |

This table summarizes key findings from studies highlighting the efficacy of Raltegravir compared to placebo treatments.

Case Study: Treatment-Naïve Patients

In treatment-naïve patients, Raltegravir has demonstrated significant efficacy in reducing viral loads and increasing CD4 counts. A systematic review indicated that patients treated with Raltegravir had a better virological response compared to those on alternative therapies .

Long-Term Safety Studies

Longitudinal studies have confirmed that Raltegravir maintains a favorable safety profile over extended periods. Adverse effects are primarily gastrointestinal and mild, with no significant long-term organ toxicity reported .

Mecanismo De Acción

The mechanism of action of 2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-Amino-2-oxoacetic Acid) Raltegravir involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxyphenethylamine: Shares structural similarities with the fluorophenyl group.

Phenethylamine: Another compound with a similar core structure.

2-(4-Chlorophenyl)ethylamine: Contains a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-Amino-2-oxoacetic Acid) Raltegravir is unique due to its specific combination of functional groups and its potential applications in various fields. The presence of the fluorophenyl group and the dihydropyrimidinone core distinguishes it from other similar compounds, providing unique chemical and biological properties.

Actividad Biológica

Raltegravir, a potent inhibitor of HIV integrase, is a cornerstone in the treatment of HIV infection. The compound 2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-amino-2-oxoacetic acid) Raltegravir represents a specific derivative that has garnered attention for its biological activity and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical implications.

Raltegravir functions primarily as an integrase strand transfer inhibitor (INSTI). It inhibits the integration of viral DNA into the host genome by binding to the integrase-DNA complex, thereby preventing the formation of the synaptic complex essential for viral replication.

- Binding Characteristics : Raltegravir binds to the integrase-DNA complex in a manner that is dependent on divalent metal ions present at the active site. The diketo group in Raltegravir chelates these metal ions, disrupting the necessary interactions for strand transfer and integration into host DNA .

- Inhibition Potency : The compound exhibits an IC50 value of approximately 21 nM in vitro, indicating its high potency against HIV integrase .

Pharmacokinetics

The pharmacokinetic profile of Raltegravir has been extensively studied:

- Absorption : Raltegravir is absorbed effectively with a bioavailability that is influenced by food intake. Peak plasma concentrations are typically reached within 1 to 4 hours post-administration .

- Metabolism : The drug is predominantly metabolized via glucuronidation by UGT1A1, with approximately 70% of administered doses undergoing this metabolic pathway. Variability in UGT1A1 polymorphisms can affect drug levels but generally does not lead to significant clinical consequences .

- Excretion : The primary route of excretion is through feces, with minimal renal excretion observed. The half-life of Raltegravir ranges from 9 to 12 hours, allowing for convenient dosing regimens .

Clinical Efficacy

Raltegravir has demonstrated significant efficacy in both treatment-naïve and treatment-experienced patients:

- Treatment-naïve Patients : In clinical trials, Raltegravir has shown superior efficacy compared to traditional therapies, leading to higher rates of viral suppression .

- Resistance Profiles : The compound remains effective against strains of HIV that exhibit resistance to other classes of antiretrovirals. Mutations associated with resistance to Raltegravir have been identified but are relatively rare compared to other antiretrovirals .

Case Studies

Several studies have illustrated the effectiveness and safety profile of Raltegravir:

- Intensification Study : A randomized controlled trial assessed Raltegravir intensification in patients with suppressed viral loads. Results indicated no significant difference in CD8+ T cell activation or overall immune response compared to placebo, suggesting that Raltegravir does not exacerbate immune activation in well-controlled patients .

- Pharmacogenomics Study : A study involving individuals with UGT1A1 polymorphisms highlighted that while these genetic variations can affect plasma concentrations of Raltegravir, they do not correlate with increased toxicity or adverse effects .

Summary Table: Key Characteristics of this compound

| Property | Details |

|---|---|

| Molecular Formula | C20H23FN6O6 |

| Molecular Weight | 462.43 g/mol |

| IC50 | ~21 nM |

| Metabolism | Primarily via UGT1A1 glucuronidation |

| Half-life | 9 - 12 hours |

| Primary Excretion Route | Feces |

| Clinical Indications | HIV infection treatment |

Propiedades

IUPAC Name |

2-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-ylamino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O6/c1-18(2,22-14(26)16(28)29)17-21-11(12(24)15(27)23(17)3)13(25)20-8-9-4-6-10(19)7-5-9/h4-7,24H,8H2,1-3H3,(H,20,25)(H,22,26)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHOUCNLLYIBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1064706-98-4 | |

| Record name | DES(5-methyl-1,3,4-oxadiazol)-oxalo-raltegravir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1064706984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES(5-METHYL-1,3,4-OXADIAZOL)-OXALO-RALTEGRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCB1FAU7R0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.